2-(4-Nitrophenyl)pyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O2/c12-5-8-6-13-11(14-7-8)9-1-3-10(4-2-9)15(16)17/h1-4,6-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONZVJPSZZFVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 4 Nitrophenyl Pyrimidine 5 Carbonitrile
Retrosynthetic Analysis of the Pyrimidine (B1678525) Scaffold
A retrosynthetic analysis of 2-(4-nitrophenyl)pyrimidine-5-carbonitrile reveals two primary disconnection strategies for the formation of the pyrimidine ring. These approaches guide the selection of appropriate starting materials and reaction pathways. nih.govyoutube.com
The first strategy involves a disconnection of the pyrimidine ring into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. derpharmachemica.com This approach is common in pyrimidine synthesis and often utilizes a multi-component reaction strategy. The C-C-C fragment would contain the carbonitrile group, while the N-C-N fragment would be derived from an amidine, in this case, 4-nitrobenzamidine (B1620405), which provides the 2-(4-nitrophenyl) substituent.
The second major retrosynthetic strategy focuses on the disconnection of the aryl-heteroaryl bond between the pyrimidine ring and the 4-nitrophenyl group. This suggests a palladium-catalyzed cross-coupling reaction as a key step in the synthesis. In this approach, the pyrimidine-5-carbonitrile core would be functionalized with a leaving group at the 2-position (e.g., a halogen), which can then be coupled with a 4-nitrophenyl organometallic reagent, such as 4-nitrophenylboronic acid.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors.
For the multi-component reaction approach, the primary precursors are 4-nitrobenzamidine and a suitable three-carbon synthons. 4-nitrobenzamidine can be synthesized from 4-nitrobenzonitrile (B1214597) via the Pinner reaction, which involves treatment with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with ammonia (B1221849).
The three-carbon synthon is typically a derivative of malononitrile (B47326) or cyanoacetic acid. For instance, enaminonitriles, which can be prepared by the condensation of an active methylene (B1212753) compound (like malononitrile) with an orthoformate, are effective precursors for pyrimidine ring formation.
For the palladium-catalyzed cross-coupling strategy, the key precursors are a 2-halopyrimidine-5-carbonitrile and 4-nitrophenylboronic acid. 2-Chloropyrimidine-5-carbonitrile can be synthesized from a corresponding 2-hydroxypyrimidine-5-carbonitrile by treatment with a chlorinating agent like phosphorus oxychloride. google.com 4-Nitrophenylboronic acid is a commercially available reagent or can be prepared from 4-bromonitrobenzene via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis.
Multi-Component Reaction Approaches for Pyrimidine Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrimidines in a single step. orgsyn.orgwikipedia.org A plausible MCR for the synthesis of this compound would involve the condensation of 4-nitrobenzaldehyde, malononitrile, and a source of ammonia or an amidine. ias.ac.in
A variation of the Biginelli reaction, a well-known MCR for pyrimidine synthesis, can be adapted for this purpose. ias.ac.in In a typical procedure, a mixture of 4-nitrobenzaldehyde, a β-keto-nitrile or a malononitrile derivative, and an amidine (such as 4-nitrobenzamidine hydrochloride) are heated in the presence of a catalyst. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to afford the pyrimidine ring. While this approach often yields dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine core.
A documented one-pot synthesis of 4-amino-6-(4-nitrophenyl)-2-hydroxypyrimidine-5-carbonitrile from 4-nitrobenzaldehyde, malononitrile, and urea (B33335) in the presence of ammonium (B1175870) chloride demonstrates the feasibility of incorporating the 4-nitrophenyl group via an MCR. ias.ac.in By substituting urea with 4-nitrobenzamidine, it is conceivable to directly synthesize the target compound.
Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Heteroaryl Linkages
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of C-C bonds between aromatic and heteroaromatic rings. lookchem.commdpi.commdpi.com This strategy can be effectively employed to synthesize this compound by coupling a 2-halopyrimidine-5-carbonitrile with 4-nitrophenylboronic acid.
The reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium carbonate or sodium carbonate, in a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water. The reaction proceeds via an oxidative addition of the halopyrimidine to the palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the desired product and regenerate the catalyst.
The reactivity of the 2-halopyrimidine is crucial for the success of the coupling reaction. 2-Chloropyrimidines are often used as substrates for these reactions. orgsyn.org The presence of the electron-withdrawing cyano group at the 5-position can influence the reactivity of the pyrimidine ring in the cross-coupling reaction.
Functional Group Interconversions and Derivatization of Nitrophenyl and Carbonitrile Groups
The nitrophenyl and carbonitrile functional groups on the this compound scaffold can be further modified to generate a library of derivatives.
The nitro group can be reduced to an amino group using various reducing agents. nih.govwikipedia.orgcommonorganicchemistry.comsci-hub.segoogle.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com Other reagents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this reduction. wikipedia.orgcommonorganicchemistry.com The resulting 2-(4-aminophenyl)pyrimidine-5-carbonitrile (B3236985) is a versatile intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.
The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. youtube.comgoogle.comlibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution. youtube.comlibretexts.orgchemistrysteps.com Base-catalyzed hydrolysis, on the other hand, is usually carried out with a strong base like sodium hydroxide, followed by acidification to obtain the carboxylic acid. youtube.comlibretexts.orgchemistrysteps.com The amide can be obtained as an intermediate under milder hydrolysis conditions.
Optimization of Synthetic Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of catalyst, solvent, base, temperature, and reaction time.
For multi-component reactions, the choice of catalyst can significantly impact the reaction efficiency. Lewis acids, such as ytterbium triflate, or Brønsted acids are often employed to promote the condensation and cyclization steps. Solvent selection, ranging from protic solvents like ethanol (B145695) to aprotic solvents like DMF or even solvent-free conditions, can also influence the reaction outcome.
In palladium-catalyzed cross-coupling reactions, the choice of palladium catalyst, ligand, and base are interdependent and crucial for achieving high yields. Different phosphine (B1218219) ligands can be screened to optimize the catalytic activity. The base plays a critical role in the transmetalation step, and its strength and solubility can affect the reaction rate. Temperature and reaction time are also important parameters to control, with microwave irradiation sometimes being used to accelerate the reaction. mdpi.com
Below is a table summarizing typical conditions for related pyrimidine syntheses that can serve as a starting point for optimization.
| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Multi-Component Reaction | Ammonium Chloride | - | Solvent-free | 110 | 74 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 60-90 |
| Nitro Group Reduction | Pd/C | - | Ethanol | Room Temp | >90 |
| Nitrile Hydrolysis (Acidic) | H₂SO₄ | - | Water/Ethanol | 100 | 70-85 |
This table presents representative data compiled from various sources on similar transformations and should be considered as a guideline for the optimization of the synthesis of this compound.
By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed, ensuring high yields and purity of the final product.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Nitrophenyl Pyrimidine 5 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, offering deep insights into the molecule's connectivity and electronic environment.
The ¹H NMR spectrum of 2-(4-Nitrophenyl)pyrimidine-5-carbonitrile is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and nitrophenyl rings. The electron-withdrawing nature of the nitrile group and the nitrogen atoms within the pyrimidine ring significantly deshield the pyrimidine protons. Consequently, the protons at the C4 and C6 positions are anticipated to appear as sharp singlets at very downfield chemical shifts, typically in the range of δ 9.0 - 9.5 ppm. The lack of adjacent protons would result in these signals appearing as singlets.
The 4-nitrophenyl group presents a classic AA'BB' spin system due to the para-substitution pattern, which restricts free rotation and creates magnetic inequivalence. The protons ortho to the strongly electron-withdrawing nitro group (H-3', H-5') are expected to be significantly deshielded and resonate as a doublet around δ 8.3 - 8.5 ppm. The protons ortho to the pyrimidine ring (H-2', H-6') would also form a doublet, typically found slightly upfield in the range of δ 8.1 - 8.3 ppm. The coupling constant between these adjacent aromatic protons (³JHH) is expected to be in the range of 8-9 Hz, which is characteristic of ortho-coupling in a benzene (B151609) ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4/H-6 (Pyrimidine) | ~9.30 | s (singlet) | N/A |
| H-3'/H-5' (Nitrophenyl) | ~8.40 | d (doublet) | ~8.5 |
| H-2'/H-6' (Nitrophenyl) | ~8.20 | d (doublet) | ~8.5 |
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The carbon atoms in this compound are in diverse electronic environments, leading to a wide range of chemical shifts. The pyrimidine ring carbons are expected at downfield shifts due to the electronegativity of the nitrogen atoms. The C2 carbon, bonded to two nitrogens and the nitrophenyl ring, would be highly deshielded. The C4 and C6 carbons are also expected in the aromatic region, influenced by the ring nitrogens and the nitrile group.
The carbon of the nitrile group (C≡N) typically appears in a distinct region of the spectrum, around δ 115-120 ppm. The carbon atom attached to the nitrile group, C5, is expected to have a relatively low chemical shift for a substituted aromatic carbon. In the nitrophenyl moiety, the carbon atom bearing the nitro group (C-4') would be significantly deshielded, while the carbon attached to the pyrimidine ring (C-1') would also appear at a downfield shift. The other aromatic carbons (C-2'/C-6' and C-3'/C-5') would resonate at their characteristic positions for a para-substituted benzene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Pyrimidine) | ~162 |
| C4/C6 (Pyrimidine) | ~158 |
| C5 (Pyrimidine) | ~110 |
| C≡N (Nitrile) | ~117 |
| C-1' (Nitrophenyl) | ~142 |
| C-2'/C-6' (Nitrophenyl) | ~129 |
| C-3'/C-5' (Nitrophenyl) | ~124 |
| C-4' (Nitrophenyl) | ~149 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the doublet signals of the nitrophenyl ring protons (H-2'/H-6' and H-3'/H-5'), confirming their ortho relationship. No correlations would be expected for the singlet pyrimidine protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC would be used to unambiguously assign the carbon signals for C4/C6 of the pyrimidine ring and C-2'/C-6' and C-3'/C-5' of the nitrophenyl ring by correlating them to their respective proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for establishing the connectivity between the different fragments of the molecule. Key expected correlations would include:
A correlation from the H-2'/H-6' protons of the phenyl ring to the C2 carbon of the pyrimidine ring, confirming the connection between the two rings.
Correlations from the H-4 and H-6 pyrimidine protons to the nitrile carbon (C≡N) and the C5 carbon, confirming the position of the nitrile group.
Correlations from the H-2'/H-6' protons to C-4' and from H-3'/H-5' protons to C-1', confirming the assignments within the nitrophenyl ring.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present. These methods are complementary and are used to identify and confirm the presence of key structural features.
The pyrimidine ring gives rise to a series of complex vibrations. Characteristic C=N and C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. bldpharm.comsemanticscholar.orgresearchgate.net Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, often produce strong and sharp signals in the Raman spectrum, typically found between 990 and 1050 cm⁻¹. bldpharm.comresearchgate.net C-H in-plane and out-of-plane bending vibrations also produce characteristic absorptions. semanticscholar.org The specific frequencies and intensities of these modes can be influenced by the electronic effects of the substituents. researchgate.net
The nitrile and nitro functional groups exhibit highly characteristic vibrational modes that are readily identifiable.
Nitrile (C≡N) Group: The C≡N triple bond stretch is one of the most distinct absorptions in the IR spectrum. It appears as a sharp band of medium intensity in the region of 2220-2240 cm⁻¹. nih.govresearchgate.net Conjugation with the pyrimidine ring can slightly lower this frequency. researchgate.net This band is often weaker in the Raman spectrum.
Nitro (NO₂) Group: The nitro group is characterized by two strong stretching vibrations in the IR spectrum. chemicalbook.comchemicalbook.com
The asymmetric stretching vibration (νas NO₂) results in a very strong absorption band typically found between 1500 and 1560 cm⁻¹. chemicalbook.com
The symmetric stretching vibration (νs NO₂) produces a strong band in the 1330-1370 cm⁻¹ region. chemicalbook.comchemicalbook.com In Raman spectra, the symmetric stretch is often more intense. chemicalbook.com
The presence of strong absorption bands in these specific regions provides definitive evidence for the incorporation of the nitrile and nitro functional groups into the molecular structure.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C≡N Stretch | Nitrile | 2220 - 2240 | Medium, Sharp | Medium |
| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 | Strong | Medium |
| Symmetric NO₂ Stretch | Nitro | 1330 - 1370 | Strong | Strong |
| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong | Medium-Strong |
| Ring Breathing | Pyrimidine Ring | 990 - 1050 | Weak-Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems such as this compound. The absorption of UV-Vis radiation by this molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The extended π-system, encompassing the pyrimidine ring, the nitrophenyl substituent, and the carbonitrile group, gives rise to characteristic electronic transitions, primarily of the n→π* and π→π* types.
Characterization of n→π* and π→π* Electronic Transitions
The UV-Vis spectrum of this compound is characterized by distinct absorption bands corresponding to n→π* and π→π* electronic transitions. The n→π* transition involves the excitation of a non-bonding electron, typically from the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital. These transitions are generally of lower intensity.
In contrast, the π→π* transitions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. These transitions are typically of high intensity and occur at shorter wavelengths (higher energy) compared to n→π* transitions. The presence of the electron-withdrawing nitro group and the cyano group, in conjugation with the pyrimidine and phenyl rings, significantly influences the energy of these transitions. The extended conjugation leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A hypothetical UV-Vis absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) might exhibit the following characteristics:
| Transition Type | Hypothetical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| n→π | ~340 | ~1,500 |
| π→π | ~280 | ~25,000 |
Solvatochromic Studies on Electronic Absorption Properties
Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.
For this compound, both n→π* and π→π* transitions are expected to exhibit solvatochromism:
n→π Transitions:* These transitions typically show a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for their excitation.
π→π Transitions:* In molecules with a significant increase in dipole moment upon excitation, a bathochromic (red) shift is generally observed with increasing solvent polarity. The polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. Given the charge-transfer character that can be anticipated from the electron-donating potential of the pyrimidine ring to the electron-withdrawing nitrophenyl group, a positive solvatochromism is expected for the π→π* band.
The following table illustrates the hypothetical effect of solvent polarity on the absorption maxima of this compound:
| Solvent | Polarity Index | Hypothetical λmax (n→π) (nm) | Hypothetical λmax (π→π) (nm) |
| Hexane | 0.1 | 342 | 278 |
| Dichloromethane | 3.1 | 338 | 285 |
| Acetonitrile | 5.8 | 335 | 290 |
| Ethanol (B145695) | 4.3 | 332 | 295 |
| Water | 10.2 | 330 | 300 |
Mass Spectrometry for Molecular Ion Fragmentation Pathways and Structural Confirmation
Mass spectrometry is an indispensable tool for the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₁H₆N₄O₂.
| Parameter | Value |
| Molecular Formula | C₁₁H₆N₄O₂ |
| Calculated Exact Mass | 226.0501 |
| Hypothetical Observed Mass (HRMS) | 226.0505 |
| Mass Accuracy (ppm) | 1.8 |
The excellent agreement between the calculated and observed mass, with a low ppm error, would serve as definitive confirmation of the compound's elemental composition.
Elucidation of Fragmentation Patterns for Structural Insights
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion of this compound. The resulting fragmentation pattern is a characteristic fingerprint of the molecule, revealing the connectivity of its constituent parts.
The fragmentation of this compound would likely proceed through several key pathways, initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules. Expected fragmentation pathways include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂) or as nitric oxide (•NO) followed by a carbonyl group.
Cleavage of the C-C bond between the rings: The bond connecting the pyrimidine and nitrophenyl rings can undergo cleavage.
Loss of HCN: The pyrimidine ring can undergo characteristic fragmentation, including the loss of hydrogen cyanide (HCN).
Fragmentation of the pyrimidine ring: The pyrimidine ring itself can break apart into smaller fragments.
A hypothetical fragmentation pattern for this compound is presented below:
| Hypothetical m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 226 | [M]⁺ | - |
| 180 | [M - NO₂]⁺ | •NO₂ |
| 154 | [M - NO₂ - CN]⁺ | •NO₂, •CN |
| 127 | [C₇H₄NO₂]⁺ | C₄H₂N₃ |
| 103 | [C₆H₄N]⁺ | C₅H₂N₃O₂ |
| 77 | [C₆H₅]⁺ | C₅HN₄O₂ |
The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the 4-nitrophenyl group, the pyrimidine ring, and the carbonitrile substituent.
Crystallographic Analysis and Supramolecular Architecture of 2 4 Nitrophenyl Pyrimidine 5 Carbonitrile
Single-Crystal X-ray Diffraction: Determination of Molecular and Crystal Structure
Detailed information on the unit cell parameters, space group, bond lengths, bond angles, and torsional angles for 2-(4-Nitrophenyl)pyrimidine-5-carbonitrile is not available.
Data not available.
Data not available.
Data not available.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks
A detailed analysis of the specific hydrogen bonding and π-π stacking interactions for this compound cannot be provided without the crystal structure data.
Data not available.
Data not available.
Exploration of Weak Interactions (e.g., C-H...O, C-H...π)
Given the presence of the electron-withdrawing nitro group and the aromatic pyrimidine (B1678525) and phenyl rings in this compound, the formation of C-H...O and C-H...π interactions is highly probable. The hydrogen atoms on the phenyl and pyrimidine rings can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the nitrogen atom of the cyano group on neighboring molecules. Furthermore, C-H...π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also anticipated to contribute to the stability of the crystal packing.
Table 1: Potential Weak Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| C-H...O | C-H (Phenyl/Pyrimidine) | O (Nitro group) | Stabilization of molecular layers or chains |
| C-H...N | C-H (Phenyl/Pyrimidine) | N (Cyano group/Pyrimidine ring) | Linking molecules into extended networks |
| C-H...π | C-H (Phenyl/Pyrimidine) | π-system (Phenyl/Pyrimidine ring) | Contribution to overall packing efficiency |
Crystal Packing and Supramolecular Synthons
The arrangement of molecules in a crystal, or crystal packing, is dictated by the interplay of various intermolecular forces, leading to the formation of recognizable patterns known as supramolecular synthons. These synthons are robust and recurring motifs that can be utilized in the predictive design of crystal structures.
Based on observations from related pyrimidine-5-carbonitrile derivatives, it is plausible that this compound assembles into extended one-, two-, or three-dimensional networks. For example, in the solid state of 4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, molecules are arranged in layers that run parallel to a crystallographic axis. mdpi.com These layers are further interlinked by weak interactions, demonstrating the evolution from a one-dimensional chain to a two-dimensional sheet and potentially a three-dimensional framework. The specific dimensionality of the lattice for the title compound would be contingent on the directionality and strength of the dominant intermolecular interactions.
In many dihydropyrimidine-5-carbonitrile derivatives, a recurring and robust supramolecular synthon is the R22(8) cyclic motif, which is formed through N–H···O hydrogen bonds. mdpi.com While this compound lacks the N-H donor of the dihydropyrimidine (B8664642) ring, other robust synthons can be anticipated. The nitro group is a well-known participant in forming supramolecular synthons. For instance, centrosymmetric dimers involving nitro...nitro or nitro...phenyl interactions are commonly observed.
Furthermore, the cyano group can participate in C–H···N interactions or halogen bonding (if applicable in derivatives). The combination of these interactions can lead to the formation of characteristic motifs such as chains, ribbons, or sheets, which then pack to form the three-dimensional crystal structure.
Polymorphism and Co-crystallization Studies (if applicable)
The ability of a compound to crystallize in multiple forms, known as polymorphism, is of significant interest in materials science and pharmaceuticals due to the different physicochemical properties exhibited by polymorphs.
The existence of polymorphism in this compound is a distinct possibility. Different crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, can influence the formation of different polymorphs by favoring different intermolecular interactions and packing arrangements. The conformational flexibility of the molecule, particularly the rotational freedom between the phenyl and pyrimidine rings, could also contribute to the formation of conformational polymorphs. A systematic screening of crystallization conditions would be necessary to explore the potential polymorphic landscape of this compound.
Co-crystallization is a powerful technique in crystal engineering to modify the properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. The design of co-crystals of this compound would involve selecting co-formers that can form robust and predictable supramolecular synthons with the functional groups present in the target molecule.
For instance, co-formers with strong hydrogen bond donors, such as carboxylic acids or phenols, could interact with the nitro group or the nitrogen atoms of the pyrimidine ring. Halogen bond donors could be employed to interact with the nitrogen atom of the cyano group. By strategically selecting co-formers, it may be possible to engineer novel solid forms with tailored properties, such as altered solubility, stability, or optical characteristics.
Table 2: Potential Co-formers for Co-crystal Engineering
| Co-former Functional Group | Target Site on this compound | Potential Supramolecular Synthon |
| Carboxylic Acid (-COOH) | Nitro group (-NO2), Pyrimidine N-atoms | O-H...O, O-H...N |
| Phenol (-OH) | Nitro group (-NO2), Pyrimidine N-atoms, Cyano group (-CN) | O-H...O, O-H...N |
| Halogen Bond Donor (e.g., perfluorinated iodobenzenes) | Cyano group (-CN), Nitro group (-NO2) | C-I...N, C-I...O |
Computational and Theoretical Investigations of 2 4 Nitrophenyl Pyrimidine 5 Carbonitrile
Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the electronic environment of 2-(4-nitrophenyl)pyrimidine-5-carbonitrile.
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state electronic properties of medium-sized organic molecules. DFT calculations, often employing a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters of this compound.
The optimized geometry reveals the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric interactions. For related pyrimidine (B1678525) derivatives, DFT calculations have been shown to provide geometrical parameters that are in good agreement with experimental data from X-ray crystallography.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability.
For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine ring, while the LUMO would likely be localized on the electron-deficient nitrophenyl moiety, facilitated by the strong electron-withdrawing nature of the nitro group. This distribution influences the molecule's behavior in chemical reactions. The energies of these orbitals and the resulting energy gap can be quantitatively determined through DFT calculations, providing valuable insights into the molecule's electronic behavior.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Data is illustrative and based on a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as reported in a DFT study.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring and the carbon atoms adjacent to the electron-withdrawing groups would exhibit a positive potential, marking them as possible sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape.
Reactivity Predictions and Mechanistic Insights via Computational Modeling
Computational modeling extends beyond static electronic properties to predict a molecule's reactivity and elucidate potential reaction mechanisms.
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity Sites
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the reactivity of a molecule can be understood by examining the interactions between its HOMO and LUMO. This theory is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For instance, in a reaction with a nucleophile, the interaction will be governed by the nucleophile's HOMO and the electrophile's LUMO. The reaction is likely to occur at the site where the LUMO has the largest coefficient.
In the case of this compound, FMO theory can predict the most probable sites for various reactions. For an electrophilic attack, the reaction will likely occur at the atom with the highest HOMO density. For a nucleophilic attack, the site with the highest LUMO density will be the most reactive. These predictions are invaluable for designing synthetic routes and understanding reaction outcomes.
Transition State Analysis for Proposed Reaction Mechanisms
While FMO theory provides excellent qualitative predictions, a more quantitative understanding of a reaction's feasibility and pathway is achieved through transition state analysis. By mapping the potential energy surface of a proposed reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state, known as the activation energy, determines the reaction rate.
Spectroscopic Property Predictions through Computational Methods
Extensive searches for specific computational studies on this compound did not yield detailed published data for its predicted spectroscopic properties. The following sections outline the well-established theoretical methods used for such predictions, which would be applicable to this compound.
Calculated NMR Chemical Shifts and Coupling Constants
Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. By employing methods such as Gauge-Including Atomic Orbital (GIAO), the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).
For this compound, one would expect distinct chemical shifts for the protons on the pyrimidine and the nitrophenyl rings. The electron-withdrawing nature of the nitro group and the cyano group, as well as the electronic environment of the pyrimidine ring, would significantly influence these shifts. Similarly, the chemical shifts of the carbon atoms would be predicted, providing a theoretical ¹³C NMR spectrum.
In addition to chemical shifts, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be computed. These calculations provide through-bond connectivity information, aiding in the complete assignment of the NMR spectra.
A hypothetical data table for calculated NMR chemical shifts would be structured as follows:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | Predicted Value | |
| C4 | Predicted Value | |
| H4 | Predicted Value | |
| C5 | Predicted Value | |
| C6 | Predicted Value | |
| H6 | Predicted Value | |
| C1' | Predicted Value | |
| C2'/C6' | Predicted Value | |
| H2'/H6' | Predicted Value | |
| C3'/C5' | Predicted Value | |
| H3'/H5' | Predicted Value | |
| C4' | Predicted Value | |
| CN | Predicted Value |
Predicted Vibrational Frequencies and Intensities for IR and Raman Spectra
Computational methods, again primarily DFT, are employed to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. The intensities of the IR bands are determined from the changes in the dipole moment during a vibration, while Raman intensities are related to changes in the polarizability.
For this compound, characteristic vibrational modes would be predicted. These would include the C≡N stretching frequency of the nitrile group, the symmetric and asymmetric stretching of the NO₂ group, C-H stretching and bending modes of the aromatic rings, and the various stretching and deformation modes of the pyrimidine ring.
A table of predicted vibrational frequencies would typically look like this:
| Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity | Vibrational Assignment |
| Frequency Value | Relative Intensity | Relative Intensity | e.g., C≡N stretch |
| Frequency Value | Relative Intensity | Relative Intensity | e.g., NO₂ asymmetric stretch |
| Frequency Value | Relative Intensity | Relative Intensity | e.g., Aromatic C-H stretch |
| Frequency Value | Relative Intensity | Relative Intensity | e.g., Pyrimidine ring breathing |
Theoretical UV-Vis Absorption Spectra and Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. These calculations provide information about the electronic transitions from the ground state to various excited states. The output includes the excitation energies (which are converted to wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each transition.
For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic systems. The specific wavelengths and intensities would be influenced by the conjugation between the nitrophenyl and pyrimidine rings.
A summary of theoretical UV-Vis data would be presented as follows:
| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| Wavelength Value | f Value | e.g., HOMO -> LUMO |
| Wavelength Value | f Value | e.g., HOMO-1 -> LUMO |
| Wavelength Value | f Value | e.g., HOMO -> LUMO+1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies for this compound were not found, this computational technique is invaluable for understanding the dynamic behavior of molecules in different environments.
Exploration of Conformational Landscape in Solution
MD simulations can be used to explore the conformational landscape of flexible molecules in solution. For this compound, the primary degree of conformational freedom is the torsion angle between the pyrimidine and the nitrophenyl rings. An MD simulation would track the evolution of this torsion angle over time, revealing the most stable conformations and the energy barriers between them. This provides insight into the molecule's flexibility and preferred three-dimensional structure in a liquid phase.
Simulation of Solvent Effects on Molecular Conformation and Dynamics
The choice of solvent can significantly impact the conformation and dynamics of a solute molecule. MD simulations explicitly model the interactions between the solute and the surrounding solvent molecules. By running simulations in different solvents (e.g., polar and non-polar), it is possible to quantify the effect of the solvent on the conformational preferences of this compound. For instance, polar solvents might stabilize certain conformations through dipole-dipole interactions. These simulations also provide information on the local solvent structure around the molecule and the dynamics of the solvent molecules themselves.
Reaction Mechanisms and Chemical Transformations of 2 4 Nitrophenyl Pyrimidine 5 Carbonitrile
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the 5-carbonitrile group and the 2-(4-nitrophenyl) substituent. Consequently, the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr) reactions.
While the 2-(4-nitrophenyl) group itself is not a typical leaving group, any suitable leaving groups present at the C-4 or C-6 positions of the pyrimidine ring would be highly susceptible to displacement by nucleophiles. The powerful electron-withdrawing nature of the 2-(4-nitrophenyl) and 5-carbonitrile groups significantly stabilizes the Meisenheimer intermediate formed during the SNAr reaction, thereby facilitating the substitution. For instance, in related pyrimidine systems, chloro or sulfonyl groups at these positions are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.com
In the absence of a leaving group at C-4 or C-6, nucleophilic attack could potentially occur at the C-2 position, leading to the displacement of the 4-nitrophenyl group. However, this is generally a less favorable process compared to the displacement of a good leaving group like a halide. The relative reactivity of different positions on the pyrimidine ring towards nucleophilic attack is a complex interplay of electronic and steric factors.
Chemical Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can undergo a range of chemical transformations, providing access to other important functionalities.
The carbonitrile group of 2-(4-nitrophenyl)pyrimidine-5-carbonitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide.
Acid-catalyzed hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, would lead to the formation of 2-(4-nitrophenyl)pyrimidine-5-carboxylic acid. The reaction proceeds via the initial formation of the corresponding amide, which is then further hydrolyzed to the carboxylic acid.
Base-catalyzed hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide, would initially produce the sodium salt of the carboxylic acid. Subsequent acidification would then yield the free 2-(4-nitrophenyl)pyrimidine-5-carboxylic acid. Under controlled conditions, the hydrolysis can sometimes be stopped at the amide stage, affording 2-(4-nitrophenyl)pyrimidine-5-carboxamide. The conversion of a nitrile group to a carboxamide is a known transformation in related pyrimidine systems. google.com
Table 1: Plausible Hydrolysis Products of this compound
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| This compound | H₂SO₄ (conc.), heat | 2-(4-Nitrophenyl)pyrimidine-5-carboxamide |
The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.com The reaction typically involves treatment of the nitrile with LiAlH₄ in an anhydrous etheral solvent, followed by an aqueous workup to liberate the amine. This would yield [2-(4-nitrophenyl)pyrimidin-5-yl]methanamine.
Catalytic hydrogenation, for example using Raney nickel or platinum oxide as a catalyst under a hydrogen atmosphere, can also be employed for the reduction of nitriles to primary amines.
It is important to note that under certain conditions with LiAlH₄, the pyrimidine ring itself can be partially reduced. For instance, the reduction of some pyrimidine-5-carboxamides with LiAlH₄ has been reported to yield 1,6-dihydropyrimidine-5-carbonitriles as the main product. researchgate.net
The carbonitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. For example, the reaction of this compound with an azide (B81097) (e.g., sodium azide or an organic azide) would be expected to yield a tetrazole derivative. This type of reaction is a powerful tool for the synthesis of highly functionalized heterocyclic systems. The reaction of heterocyclic azides with 2-cyanoacetamidines has been shown to proceed via a cycloaddition followed by a rearrangement to form C,N-diheteroarylcarbamidines. nih.gov
Chemical Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, most notably an amino group.
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents and conditions can be employed for this purpose, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. For the selective reduction of the nitro group in this compound to the corresponding amine, 2-(4-aminophenyl)pyrimidine-5-carbonitrile (B3236985), several methods are available that would likely leave the pyrimidine ring and the carbonitrile group intact.
Common methods for the selective reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas is a widely used method. mit.edu Careful selection of the catalyst and reaction conditions is crucial to avoid reduction of the pyrimidine ring or the nitrile.
Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. researchgate.net Tin(II) chloride (SnCl₂) in an alcoholic solvent is also a mild and selective reagent for this transformation and is known to be compatible with nitrile groups. stackexchange.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C can also effect the selective reduction of the nitro group under milder conditions than direct hydrogenation.
Table 2: Potential Products from the Selective Reduction of the Nitro Group
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| This compound | H₂, Pd/C, Ethanol (B145695) | 2-(4-Aminophenyl)pyrimidine-5-carbonitrile |
| This compound | SnCl₂·2H₂O, Ethanol | 2-(4-Aminophenyl)pyrimidine-5-carbonitrile |
The resulting 2-(4-aminophenyl)pyrimidine-5-carbonitrile is a valuable intermediate, as the newly formed amino group can be further functionalized, for example, through diazotization followed by substitution reactions, or through acylation and alkylation reactions.
Reduction of the Nitro Group to the Amino Group
The conversion of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-(4-aminophenyl)pyrimidine-5-carbonitrile. This reduction is a standard procedure in organic synthesis, though the presence of the nitrile group on the pyrimidine ring necessitates chemoselective methods to avoid its reduction. tandfonline.comorganic-chemistry.org A variety of reagents and catalytic systems have been developed for the selective reduction of aromatic nitro compounds. acs.org
Commonly employed methods include catalytic transfer hydrogenation and reductions using metals in neutral or acidic media. tandfonline.comacs.orgresearchgate.net Catalytic hydrogenation, often utilizing catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine hydrate (B1144303), is a highly effective method. organic-chemistry.orgmit.edu The use of hydrazine hydrate with Pd/C can selectively reduce the nitro group while preserving other sensitive functionalities. organic-chemistry.org
Metal-based reducing systems are also widely used due to their efficiency, low cost, and ease of handling. tandfonline.com Reagents like iron powder in the presence of an acid (e.g., Fe/HCl) or a neutral salt (e.g., Fe/NH4Cl) are particularly useful. tandfonline.comresearchgate.net The Fe-NH4Cl system in a mixed solvent like water-ethanol is noted for its mild and selective nature, making it suitable for reducing nitroarenes that contain other reducible groups, such as nitriles or halogens. tandfonline.com
The choice of reducing agent is critical to ensure high yield and selectivity. The table below summarizes various established methods for the reduction of nitroarenes that are applicable to this compound.
Table 1: Selected Methods for the Chemoselective Reduction of Nitroarenes
| Reagent/Catalyst System | Hydrogen Source | Typical Conditions | Selectivity Notes | Reference(s) |
|---|---|---|---|---|
| Pd/C | Hydrazine hydrate | Ethanol, reflux | High selectivity for the nitro group; tolerates halogens and other reducible groups. | organic-chemistry.org |
| Iron (Fe) | Ammonium chloride (NH4Cl) | Water/Ethanol, reflux | Mild, neutral, and selective; well-suited for substrates with cyano or halogen groups. | tandfonline.com |
| Iron (Fe) | Hydrochloric acid (HCl) | Acidic environment | A classic and effective method, though the acidic conditions may affect acid-sensitive groups. | researchgate.net |
| Catalytic Hydrogenation | Hydrogen gas (H2) | Pd/C, PtO2, or Raney Nickel | Highly efficient but can sometimes lack selectivity with sensitive groups; risk associated with flammable H2 gas. | acs.orgresearchgate.net |
| Zinc (Zn) | Ammonium chloride (NH4Cl) | Water/Methanol | A common alternative to iron-based systems. | tandfonline.com |
The successful synthesis of 2-(4-aminophenyl)pyrimidine-5-carbonitrile provides a versatile intermediate for the construction of more complex molecules, particularly in the development of pharmacologically active compounds.
Exploitation of the Electron-Withdrawing Nature of the Nitro Group in Further Reactions
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govchemrxiv.org Its presence on the phenyl ring of this compound profoundly influences the molecule's electronic properties and reactivity. This strong electron-withdrawing effect, combined with that of the pyrimidine-5-carbonitrile moiety, renders both aromatic rings electron-deficient. ontosight.aibhu.ac.in
This electron deficiency activates the molecule towards several types of reactions, most notably nucleophilic aromatic substitution (SNAr). nih.govnih.gov The nitro group significantly reduces the electron density of the phenyl ring, particularly at the ortho and para positions, making it susceptible to attack by nucleophiles. nih.gov This activation is a cornerstone of modern synthetic chemistry for modifying electron-poor aromatic systems. nih.gov
Furthermore, the electron-deficient character of the pyrimidine ring is amplified by the attached 4-nitrophenyl group. Pyrimidines are inherently π-deficient heterocycles, and this characteristic is enhanced by the substituent's electronic pull. bhu.ac.in Consequently, the pyrimidine ring itself is highly activated towards nucleophilic attack, especially at the C2, C4, and C6 positions, should a suitable leaving group be present. bhu.ac.instackexchange.com
Functionalization of the Phenyl Ring via Electrophilic or Nucleophilic Routes
The functionalization of the phenyl ring in this compound is largely dictated by the powerful deactivating effect of its substituents.
Electrophilic Routes: Electrophilic aromatic substitution (EAS) on the phenyl ring is exceedingly difficult. The ring is attached to two potent electron-withdrawing groups: the nitro group and the pyrimidine-5-carbonitrile substituent. These groups strongly deactivate the ring towards attack by electrophiles by inductively pulling electron density away and creating a significant dipole moment. libretexts.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which require an electron-rich aromatic substrate, are therefore highly disfavored and generally not viable under standard conditions. bhu.ac.in
Nucleophilic Routes: In stark contrast, the phenyl ring is highly activated for nucleophilic aromatic substitution (SNAr). The presence of the nitro group in the para position is ideal for stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. nih.govnih.gov This stabilization is a key requirement for the SNAr mechanism to proceed efficiently.
While the parent compound lacks a conventional leaving group (like a halogen) on the phenyl ring, the nitro group itself can sometimes be displaced by potent nucleophiles under specific, often harsh, conditions. More commonly, SNAr reactions are designed on derivatives where a leaving group is present at a position activated by the nitro group (i.e., ortho or meta to the nitro group, which would be ortho to the pyrimidine ring). Alternatively, vicarious nucleophilic substitution (VNS) could be a viable pathway, allowing for the introduction of a substituent at a position ortho to the nitro group, with the displacement of a hydrogen atom. beilstein-journals.org
Potential nucleophiles for such transformations include:
Alkoxides and Phenoxides (O-nucleophiles): To form ether linkages.
Amines (N-nucleophiles): To introduce new amino functionalities.
Thiolates (S-nucleophiles): To create thioether bonds. beilstein-journals.org
The regioselectivity of such attacks would be directed to the positions ortho to the nitro group (positions 3 and 5 of the phenyl ring). beilstein-journals.org
Photochemical Transformations and Photoreactivity Studies
Aromatic nitro compounds, particularly those with a nitro group at the ortho or para position, often exhibit significant photoreactivity. nih.gov The 2-nitrobenzyl group is a well-established photolabile protecting group, and its photochemistry has been extensively studied. nih.govacs.org While specific studies on this compound are not widely reported, its photochemical behavior can be predicted based on analogous 4-nitrophenyl systems.
Upon absorption of UV light, the nitro group is excited, which can initiate intramolecular reactions. A common pathway for nitrophenyl compounds involves an intramolecular hydrogen atom abstraction from an adjacent group, leading to the formation of a transient aci-nitro intermediate. acs.orgacs.orgnih.gov This intermediate is a key species that subsequently undergoes rearrangement to yield the final photoproducts, often resulting in bond cleavage. acs.orgnih.gov
For this compound, irradiation with UV light could potentially lead to several transformations:
Rearrangement and Cleavage: Similar to other "caged compounds," if there were a suitable ortho substituent on the phenyl ring, photocleavage could occur. In the absence of such a group, other rearrangements are possible.
Generation of Reactive Species: Photolysis of nitrophenols is known to generate reactive nitrogen species (RNS) such as nitrous acid (HONO) and nitrogen dioxide (NO2). pnas.org It is plausible that this compound could undergo similar processes, potentially leading to the cleavage of the C-NO2 bond. pnas.org
DNA Photocleavage: Some nitrophenyl derivatives have been investigated for their ability to induce DNA cleavage upon irradiation, a property that could be relevant for photochemotherapeutic applications. nih.govnih.gov
The study of the photoreactivity of this compound could reveal novel reaction pathways and potential applications in areas such as photopharmacology or materials science.
Potential Applications in Materials Science and Advanced Technologies
Design Principles for Optoelectronic Materials
The efficacy of organic molecules in optoelectronic devices is fundamentally linked to their electronic structure, which dictates how they interact with light and conduct charge.
The structure of 2-(4-Nitrophenyl)pyrimidine-5-carbonitrile is a classic example of a "push-pull" system, which is a cornerstone design principle for many organic electronic materials. In this molecule, the pyrimidine (B1678525) ring acts as a π-conjugated bridge, while the 4-nitrophenyl group serves as a strong electron acceptor. This intramolecular charge transfer (ICT) character is a key determinant of its electronic properties. The delocalization of π-electrons across the pyrimidine and phenyl rings can lead to desirable light absorption and emission characteristics. Theoretical studies on similar organic compounds suggest that such structures often exhibit low-lying Lowest Unoccupied Molecular Orbitals (LUMO), a feature beneficial for electron injection and transport in n-type semiconductor materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The electronic band gap and charge transport properties of this compound can be theoretically tailored through several strategies. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and LUMO, which approximates the band gap, is sensitive to the electronic nature of the substituents. For instance, the introduction of electron-donating groups onto the pyrimidine ring could decrease the band gap, potentially shifting its absorption and emission spectra to longer wavelengths. Conversely, the addition of further electron-withdrawing groups could lower both HOMO and LUMO energy levels, impacting charge injection barriers in devices.
Charge transport in molecular solids is highly dependent on the intermolecular electronic coupling, which is governed by the crystal packing. Modifying the peripheral structure of the molecule, for example, by introducing bulky side groups, could influence the solid-state morphology and, consequently, the charge mobility.
Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG)
Nonlinear optical materials are pivotal for technologies such as optical data processing, storage, and frequency conversion. Organic molecules with significant NLO responses are of particular interest due to their high efficiencies and tailorability.
While direct experimental measurement of the NLO response for this compound is not extensively reported in the literature, theoretical calculations based on density functional theory (DFT) for analogous pyrimidine derivatives provide valuable insights. rsc.org Computational studies on similar push-pull organic molecules have shown that they can possess significant first hyperpolarizability (β), a key parameter for second-order NLO activity. nih.gov The investigation of NLO properties often involves calculating parameters such as polarizability and hyperpolarizability. rsc.org For instance, a study on a different pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated a significant enhancement in NLO behavior in the crystalline environment and a third-order nonlinear susceptibility (χ³) superior to known chalcone (B49325) derivatives. rsc.org
The potent NLO activity in molecules like this compound is largely attributed to the presence of strong electron-withdrawing groups, namely the nitro (NO₂) and nitrile (CN) functionalities. These groups create a significant dipole moment and enhance the molecular polarizability. The nitro group, in particular, is a well-known and powerful electron acceptor that is frequently incorporated into high-performance NLO chromophores. The combination of the nitro group on the phenyl ring and the nitrile group on the pyrimidine ring creates a strong intramolecular charge-transfer axis, which is a primary contributor to a large first hyperpolarizability (β). The delocalization of π-electrons from the donor part of the molecule (the pyrimidine ring in a broader context) to the acceptor part (the nitrophenyl and nitrile groups) under an external electric field leads to the nonlinear optical response.
Chemo- and Biosensor Development as a Molecular Recognition Unit
The pyrimidine scaffold is a well-established platform for the development of sensors due to the presence of nitrogen atoms with lone pairs of electrons, which can act as binding sites for analytes.
The nitrogen atoms in the pyrimidine ring of this compound can potentially coordinate with metal ions or form hydrogen bonds with specific guest molecules. This interaction could lead to a detectable change in the molecule's photophysical properties, such as its fluorescence or UV-visible absorption spectrum. For example, the binding of a target analyte could alter the intramolecular charge transfer characteristics, resulting in a colorimetric or fluorometric response. The high electron-withdrawing nature of the nitrophenyl and nitrile groups can also influence the acidity of any potential N-H or C-H protons, which could be exploited in the design of pH sensors or sensors for basic analytes. While the direct application of this specific compound in sensors has not been demonstrated, the structural motifs it contains are prevalent in the design of various chemo- and biosensors.
Design of Fluorescent Sensors based on the Pyrimidine Core
The pyrimidine nucleus is a well-established component in the design of fluorescent materials. Its electron-deficient nature can be modulated by the introduction of various substituents, leading to compounds with sensitive responses to their environment. This makes them attractive scaffolds for fluorescent sensors.
Despite the general interest in pyrimidine-based sensors, dedicated research on this compound for this purpose is not available in the current body of scientific literature. The potential for this specific molecule to act as a fluorescent sensor remains a subject of speculation, awaiting experimental validation.
Ligand Design for Specific Metal Ion or Anion Sensing
The nitrogen atoms within the pyrimidine ring, along with the nitrile group, present potential coordination sites for metal ions or hydrogen bonding interactions with anions. The binding of an analyte could, in principle, modulate the photophysical properties of the molecule, such as its fluorescence, leading to a detectable signal.
However, a review of published research indicates that this compound has not been specifically investigated as a ligand for the sensing of metal ions or anions. Consequently, there is no experimental data to report on its selectivity, sensitivity, or binding mechanisms for such applications.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as Building Blocks
The development of efficient organic electronic devices hinges on the design of molecules with appropriate energy levels and charge transport properties. The donor-acceptor structure inherent in many pyrimidine derivatives makes them a focal point of research in OLEDs and OPVs.
Evaluation as an Electron-Accepting or Electron-Transporting Material
The presence of the strongly electron-withdrawing 4-nitrophenyl and 5-carbonitrile groups suggests that this compound could function as a potent electron acceptor or an efficient electron-transporting material. These are crucial roles for enhancing the performance of OLEDs and OPVs.
While the broader class of pyrimidine-5-carbonitrile derivatives has been explored in this context, there are no specific studies evaluating the electron-accepting or electron-transporting properties of this compound. Data on its electron affinity, LUMO level, and electron mobility are currently absent from the scientific literature.
Incorporation into Donor-Acceptor Architectures for Photonic Devices
The creation of efficient donor-acceptor molecules is a cornerstone of modern materials science for photonics. In such architectures, the pyrimidine-5-carbonitrile moiety often serves as the acceptor unit.
A comprehensive search of research databases reveals no instances of this compound being incorporated into donor-acceptor architectures for applications in OLEDs or OPVs. As such, there are no detailed research findings or data tables to present regarding its performance in such devices.
Future Research Directions and Unexplored Avenues for 2 4 Nitrophenyl Pyrimidine 5 Carbonitrile
Integration into Advanced Functional Polymers and Macromolecules
The incorporation of 2-(4-Nitrophenyl)pyrimidine-5-carbonitrile into polymer chains could lead to the development of advanced functional materials with novel optical, electronic, and thermal properties. The pyrimidine (B1678525) ring system is known to be a component in various biologically active molecules and can also impart desirable electronic characteristics to materials.
Future research should focus on the design and synthesis of monomers derived from this compound. These monomers could be polymerized through various techniques, such as condensation polymerization or ring-opening polymerization, to create a new class of polymers. The properties of these polymers would be influenced by the rigid pyrimidine core and the electron-withdrawing nitro and cyano groups. For instance, such polymers may exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. A study on polyether urethanes with a pyrimidine ring in the main chain has demonstrated improved thermal properties, suggesting that polymers incorporating this compound could also exhibit enhanced thermal stability tandfonline.com.
Interactive Table: Potential Polymer Architectures Incorporating this compound.
| Polymer Type | Potential Monomer Functionalization | Targeted Properties | Potential Applications |
| Polyesters | Hydroxyl or Carboxylic Acid groups on the pyrimidine or phenyl ring | High thermal stability, specific optical properties | Engineering plastics, optical films |
| Polyamides | Amine or Carboxylic Acid groups on the pyrimidine or phenyl ring | High strength, thermal resistance | High-performance fibers, specialty plastics |
| Polyurethanes | Diol or Diisocyanate functionalization | Enhanced thermal and mechanical properties | Foams, elastomers, coatings |
Exploration of Bio-Inspired Systems and Biomimetic Chemistry (focusing on chemical interactions)
The pyrimidine scaffold is a fundamental component of nucleic acids, the building blocks of life. This inherent biological relevance makes this compound an intriguing candidate for the development of bio-inspired systems and for studies in biomimetic chemistry. The interactions of this molecule with biological targets could lead to the discovery of new therapeutic agents. Pyrimidine derivatives have been extensively studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents nih.govekb.eg.
Future investigations should explore the chemical interactions of this compound with biomolecules such as enzymes and receptors. For example, its structural similarity to components of DNA and RNA suggests it could act as an inhibitor of enzymes involved in nucleotide metabolism, a common target for anticancer drugs. The nitrophenyl group can also participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for molecular recognition in biological systems. Understanding these interactions at a molecular level will be key to designing novel therapeutic strategies.
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is a critical area for future research. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches offer a more sustainable alternative.
Recent advancements in organic synthesis have demonstrated the utility of multicomponent reactions, solvent-free conditions, and the use of eco-friendly catalysts for the preparation of pyrimidine derivatives kthmcollege.ac.innih.gov. For instance, a one-pot synthesis of pyrimidine-5-carbonitrile derivatives using ammonium (B1175870) chloride under solvent-free conditions has been reported kthmcollege.ac.in. Another promising avenue is the use of photocatalysis, where visible light is used to drive chemical reactions, offering a green and energy-efficient synthetic route nih.gov. Future work should focus on adapting these sustainable methods for the synthesis of this compound. This could involve the use of novel catalysts, such as biowaste-derived bone char, which has been shown to be an effective catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives nih.gov.
Interactive Table: Comparison of Synthetic Routes for Pyrimidine-5-carbonitriles.
| Synthetic Method | Key Features | Advantages | Challenges |
| Traditional Condensation | Use of strong acids/bases, organic solvents | Well-established, high yields in some cases | Harsh conditions, hazardous waste |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields | Specialized equipment required |
| Solvent-Free Synthesis | Reactions conducted without a solvent | Reduced waste, simplified work-up | Potential for solubility issues |
| Photocatalysis | Use of light to initiate reactions | Green energy source, mild conditions | Requires suitable photocatalyst |
Application of Advanced Characterization Techniques: In-situ Spectroscopy and Time-Resolved Studies
To fully understand the reaction mechanisms involved in the synthesis of this compound and to probe its dynamic properties, the application of advanced characterization techniques is essential. In-situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and the formation of intermediates.
Techniques such as real-time multidimensional NMR spectroscopy can be employed to follow the course of a reaction and identify transient species acs.org. This would be particularly useful for optimizing reaction conditions to improve the yield and purity of this compound. Furthermore, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to study the excited-state dynamics of the molecule. This is crucial for understanding its photophysical properties and for designing applications in areas like photocatalysis and optoelectronics. Studies on other pyrimidine nucleosides have successfully used these techniques to track excited state decay mechanisms in real time nih.govresearchgate.net.
Computational Design of Derivatives with Tunable Electronic and Structural Properties
Computational chemistry provides a powerful tool for the rational design of new molecules with specific properties. Density Functional Theory (DFT) calculations can be used to predict the electronic and structural properties of this compound and its derivatives.
Future research should leverage computational modeling to design novel derivatives with tailored electronic and structural features. By systematically modifying the substituents on the pyrimidine or phenyl rings, it is possible to tune the molecule's properties, such as its absorption and emission wavelengths, redox potentials, and binding affinities for specific targets. For example, DFT studies on nitropyridine derivatives have been used to calculate their heats of formation and assess their aromatic stabilities researchgate.net. Similar calculations for derivatives of this compound could guide the synthesis of new materials for electronic applications or new drug candidates. The combination of computational design and experimental validation will be a powerful strategy for unlocking the full potential of this versatile chemical scaffold. A study on substituted pyridine carbonitrile derivatives has already demonstrated the utility of DFT in confirming molecular structures and understanding their photophysical properties manipal.edu.
Q & A
Q. What are the common synthetic routes for 2-(4-nitrophenyl)pyrimidine-5-carbonitrile and its derivatives?
- Methodological Answer : Pyrimidinecarbonitriles are typically synthesized via multi-component reactions under thermal aqueous conditions. For example, a three-component process involving aldehydes, malononitrile, and thiourea derivatives can yield 4-amino-substituted pyrimidinecarbonitriles . Substitution reactions, such as replacing methylthio groups with amines under reflux (e.g., using 2-phenylethylamine in DMF), are also effective for modifying the pyrimidine core . Reaction optimization often involves adjusting stoichiometry, solvents (e.g., DMSO/water mixtures), and heating durations to improve yields.
Q. How is the purity and structure of synthesized this compound confirmed?
- Methodological Answer : Purity and structural integrity are validated using:
- Melting Point Analysis : Sharp melting points (e.g., 162–235°C) indicate high crystallinity and purity .
- Spectroscopy : and NMR identify substituents and electronic environments (e.g., nitrophenyl protons at δ 7.53–8.40 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : Matches experimental and theoretical molecular ion peaks (e.g., [M+H] for CHClN at m/z 306.06) confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing pyrimidine derivatives?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks or unexpected shifts) can be addressed by:
- 2D NMR Techniques : HSQC and HMBC correlate - signals to resolve complex splitting patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding interpretation of ambiguous signals .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., pyrimidine-thione derivatives) clarifies substituent effects .
Q. What strategies optimize the yield of pyrimidinecarbonitriles in multi-step syntheses?
- Methodological Answer :
- Catalyst Selection : Potassium carbonate or LiAlH enhances substitution efficiency in alkylation or reduction steps .
- Purification Techniques : Recrystallization from ethanol/water mixtures removes byproducts .
- Reaction Monitoring : TLC or in-situ IR spectroscopy identifies intermediates, allowing real-time adjustments .
Q. How to evaluate the binding affinity of this compound with proteins like Human Serum Albumin (HSA)?
- Methodological Answer :
- Fluorescence Quenching : Measure HSA’s intrinsic fluorescence (λ = 280 nm) upon titration with the compound. A Stern-Volmer plot ( vs. [Q]) determines quenching constants () and binding modes (static/dynamic) .
- Thermodynamic Parameters : Van’t Hoff analysis of temperature-dependent values reveals enthalpy-driven (ΔH < 0) or entropy-driven (ΔS > 0) interactions .
Q. What crystallographic techniques elucidate the structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry and hydrogen-bonding networks. Centrosymmetric dimers via N–H⋯O interactions are common in pyrimidine derivatives .
- ORTEP Visualization : Software like ORTEP-III generates thermal ellipsoid plots to assess atomic displacement parameters .
Q. How to design experiments to assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via agar diffusion (e.g., against S. aureus) or anti-inflammatory effects using COX-2 inhibition assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitrophenyl with thienyl groups) and compare IC values to identify pharmacophores .
- Toxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess cytotoxicity before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
